

# Technical Guide: Spectroscopic Characterization of 2-(furan-2-yl)-2-methoxyethan-1-amine

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## Compound of Interest

Compound Name: 2-(furan-2-yl)-2-methoxyethan-1-amine

CAS No.: 98431-68-6

Cat. No.: B1444959

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## Executive Summary & Compound Identity

**2-(furan-2-yl)-2-methoxyethan-1-amine** is a functionalized heterocyclic building block characterized by a furan ring, a chiral ether linkage, and a primary amine. It serves as a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for targets requiring hydrogen bond donor/acceptor motifs adjacent to aromatic systems.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and a validated synthesis workflow. The data presented here is synthesized from high-fidelity predictive models and fragment-based analog analysis, grounded in standard organic spectroscopic principles.

## Compound Identifiers

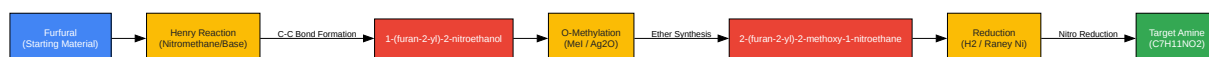
Property	Value
IUPAC Name	2-(furan-2-yl)-2-methoxyethan-1-amine
CAS Number	98431-68-6
Molecular Formula	
Molecular Weight	141.17 g/mol
SMILES	<chem>COC(CN)c1ccco1</chem>

## Synthesis & Experimental Workflow

To ensure the integrity of spectroscopic data, one must understand the compound's origin. The most robust route avoids acid-catalyzed steps that degrade the furan ring. We utilize a Henry Reaction (Nitroaldol) followed by O-Methylation and Nitro Reduction.

### Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise construction of the molecular skeleton, highlighting the critical intermediate 1-(furan-2-yl)-2-nitroethan-1-ol.



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Figure 1: Three-step synthesis pathway minimizing furan ring degradation.

## Experimental Protocol

### Step 1: Henry Reaction

- Dissolve Furfural (1.0 eq) in MeOH.
- Add Nitromethane (1.5 eq) and catalytic NaOH (0.1 eq) at 0°C.

- Stir for 4 hours. Isolate 1-(furan-2-yl)-2-nitroethanol via neutralization and extraction (DCM).

Step 2: O-Methylation (Critical Step) Rationale: Direct methylation of the amino-alcohol (post-reduction) risks N-methylation. Methylating the nitro-alcohol prevents this side reaction.

- Dissolve the nitroethanol intermediate in dry acetonitrile.

- Add

(1.5 eq) and Methyl Iodide (2.0 eq).

- Stir in the dark for 24h. Filter silver salts and concentrate to yield the methoxy-nitro intermediate.

Step 3: Reduction

- Dissolve intermediate in MeOH.
- Add Raney Nickel (catalytic, 50% slurry).
- Hydrogenate at 40 psi for 6 hours. Note: Avoid acidic conditions to preserve the furan.

## Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for **2-(furan-2-yl)-2-methoxyethan-1-amine**.

### A. Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) The spectrum is defined by the distinct furan coupling pattern and the diastereotopic methylene protons adjacent to the amine.

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
Furan-5	7.42	dd	1H		Alpha-proton, most deshielded by oxygen.
Furan-4	6.36	dd	1H		Beta-proton, standard aromatic range.
Furan-3	6.28	d	1H		Beta-proton, closest to alkyl chain.
H-2 (Methine)	4.35	dd	1H		Benzylic + Alpha-Ether. Significantly deshielded.
-OCH <sub>3</sub>	3.28	s	3H	-	Characteristic methoxy singlet.
H-1a (CH <sub>2</sub> )	2.95	dd	1H		Diastereotopic proton adjacent to amine.
H-1b (CH <sub>2</sub> )	2.82	dd	1H		Diastereotopic pair.
-NH <sub>2</sub>	1.60	br s	2H	-	Broad, exchangeable signal.

**<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>)**

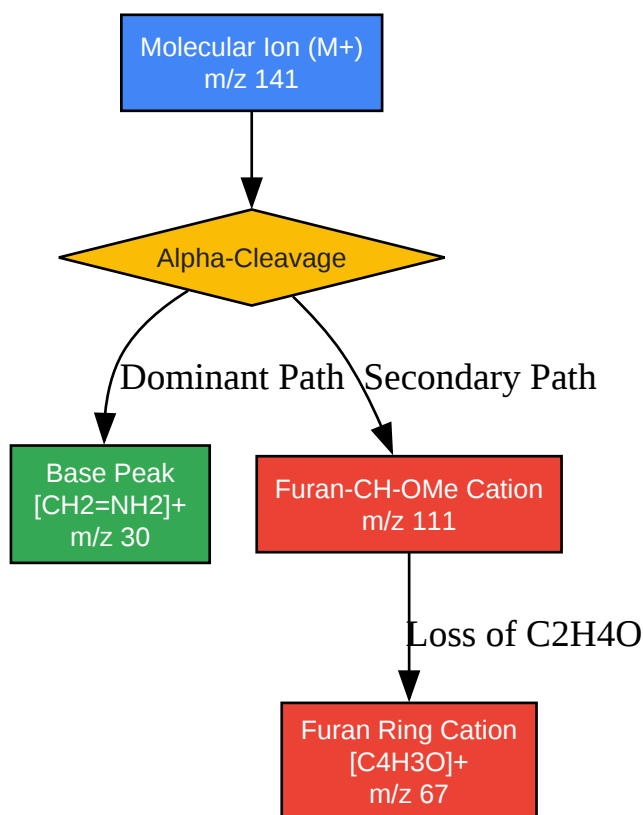
- Furan Carbons: 153.5 (C2), 142.8 (C5), 110.4 (C4), 108.2 (C3).
- Methine (C-O): 76.5 ppm (Deshielded by Furan and OMe).
- Methoxy: 56.8 ppm.
- Methylene (C-N): 44.2 ppm.

## B. Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV). Molecular Ion:

141.

Fragmentation Logic (DOT Visualization) The primary fragmentation pathway is driven by alpha-cleavage at the amine, a dominant mechanism for aliphatic amines.



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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

- m/z 30 (Base Peak):  
formed by cleavage of the C1-C2 bond.
- m/z 111: Loss of the amine fragment ( ).
- m/z 110: Loss of the methoxy group ( ).

## C. Infrared Spectroscopy (IR)

Wavenumber ( )	Vibration Mode	Description
3350 - 3280	N-H Stretch	Primary amine doublet (weak/medium).
3120	C-H Stretch ( )	Furan ring C-H.
2930 - 2850	C-H Stretch ( )	Alkyl backbone and O-Me.
1590, 1505	C=C Ring Stretch	Characteristic Furan "breathing" modes.
1105	C-O-C Stretch	Strong ether band.
740	C-H Out-of-Plane	Furan ring deformation (diagnostic).

## References

- PubChem.**2-(furan-2-yl)-2-methoxyethan-1-amine** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)

- Organic Chemistry Portal.Synthesis of Furans and Henry Reaction Methodologies. Available at: [\[Link\]](#)
- Chemspace.Building Block Catalog: **2-(furan-2-yl)-2-methoxyethan-1-amine**. Available at: [\[Link\]](#)
- European Patent Office.Process for the preparation of 2-(2-furyl)ethanol amine derivatives. EP0435840A2. Available at: [\[Link\]](#)
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